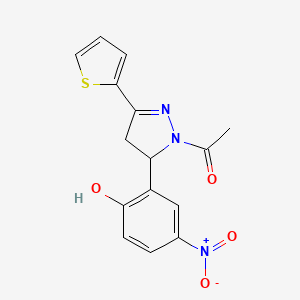

1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(2-hydroxy-5-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-9(19)17-13(8-12(16-17)15-3-2-6-23-15)11-7-10(18(21)22)4-5-14(11)20/h2-7,13,20H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJJHHWOQNOFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring fused with a thiophene moiety and a nitrophenyl group. Its molecular formula is , with a molecular weight of approximately 304.34 g/mol. The presence of the hydroxyl and nitro groups suggests potential for various biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antibacterial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

- Anticancer Properties : Several studies have reported that pyrazole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with cancer signaling pathways. The presence of electron-withdrawing groups like nitro enhances these effects by increasing the compound's reactivity .

- Anti-inflammatory Effects : Compounds similar to 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been noted for their ability to reduce inflammation markers in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for various enzymes involved in metabolic processes. For example, they can inhibit cyclooxygenases (COX), which play a crucial role in inflammation .

- Interaction with Receptors : Some studies suggest that these compounds may interact with specific receptors, such as estrogen receptors, leading to altered cellular responses that can inhibit tumor growth or modulate inflammatory responses .

- Oxidative Stress Modulation : The antioxidant properties of pyrazoles may contribute to their biological effects by scavenging free radicals and reducing oxidative stress within cells .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and laboratory settings:

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations (IC50 values ranging from 10 to 50 μg/mL), demonstrating the potential for developing new antibiotics from this class of compounds .

- Anticancer Research : Another study focused on the anticancer properties of a related pyrazole compound, which exhibited IC50 values below 20 μM against several cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation pathways .

Data Table: Biological Activities of Similar Pyrazole Derivatives

Scientific Research Applications

Chemistry

This compound serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows it to undergo multiple chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research indicates that 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibits:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by disrupting cell membranes and inhibiting essential enzymes.

- Antioxidant Properties : It scavenges free radicals, contributing to cellular protection against oxidative stress.

Medicine

The compound has potential therapeutic applications due to its:

- Anti-inflammatory Effects : Studies suggest it inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which may be beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Industry

In the field of materials science, the compound's conjugated structure makes it suitable for developing organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone against various pathogens. Results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antioxidant Activity Assessment

Research conducted by Zhang et al. (2023) investigated the antioxidant capacity of the compound using DPPH and ABTS assays. The findings revealed that it effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid. This positions the compound as a candidate for further exploration in nutraceutical applications.

Case Study 3: Anti-inflammatory Mechanisms

A recent study explored the anti-inflammatory mechanisms of this compound in a murine model of arthritis. Results indicated a reduction in inflammatory markers and joint swelling, supporting its potential use in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Substituent Comparison

Key Observations :

- The position of nitro and hydroxyl groups (e.g., 2-hydroxy-5-nitrophenyl vs. 4-hydroxy-3-nitrophenyl) alters acidity and intermolecular interactions .

Key Observations :

- Acetic acid is a common catalyst for cyclization, yielding moderate to high purity .

- Nitro-substituted derivatives exhibit higher melting points (e.g., 164–167°C ) due to strong intermolecular hydrogen bonding and dipole interactions.

Crystallographic and Conformational Analysis

Table 3: Dihedral Angles and Hydrogen Bonding

Key Observations :

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing equimolar amounts of the ketone precursor (e.g., 3-(thiophen-2-yl)-1-(2-hydroxy-5-nitrophenyl)propenone) and hydrazine hydrate in glacial acetic acid for 4–6 hours yields the pyrazoline core . Optimization involves monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., ethanol vs. acetic acid) to improve yield (typically 60–75%). Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to remove unreacted hydrazine or ketone byproducts .

Basic: How should researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- X-ray crystallography (for unambiguous bond-length/angle validation, e.g., dihedral angles between thiophene and nitrophenyl groups) .

- Spectroscopic methods :

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for pharmacological studies) .

Advanced: How can discrepancies in spectroscopic or crystallographic data across studies be resolved?

Methodological Answer:

Contradictions often arise from conformational flexibility (e.g., rotational isomers) or solvent-induced packing effects in crystals. To resolve these:

- Perform dynamic NMR to detect rotational barriers in solution (e.g., restricted rotation of the nitrophenyl group) .

- Compare multiple crystal polymorphs (if available) to identify packing-dependent torsional variations .

- Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to model preferred conformers and validate against experimental data .

Advanced: What strategies improve bioactivity through targeted structural modifications?

Methodological Answer:

Bioactivity optimization involves:

- Pharmacophore modeling : Identify critical groups (e.g., nitro group for electron-withdrawing effects, thiophene for π-π stacking) using tools like Schrödinger’s Phase .

- SAR studies :

- In vitro assays : Test cytotoxicity (MTT assay) and target-specific activity (e.g., COX-2 inhibition for anti-inflammatory potential) with positive controls (e.g., celecoxib) .

Advanced: How can computational methods predict metabolic stability or toxicity?

Methodological Answer:

Use ADMET prediction tools :

- SwissADME to estimate solubility (LogP ~2.5–3.0 for this compound) and permeability .

- ProTox-II to predict hepatotoxicity (alert for nitro groups) and cytochrome P450 interactions .

- Molecular docking (AutoDock Vina) to assess binding to metabolic enzymes (e.g., CYP3A4), guiding structural tweaks to reduce off-target effects .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Photostability : Protect from light (amber vials) due to nitro group sensitivity .

- Thermal stability : Store at −20°C in anhydrous DMSO; avoid freeze-thaw cycles.

- pH sensitivity : Avoid alkaline conditions (>pH 8) to prevent hydrolysis of the acetyl group .

Advanced: How to design a mechanistic study to elucidate its mode of action?

Methodological Answer:

- Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map signaling cascades .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to putative targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.